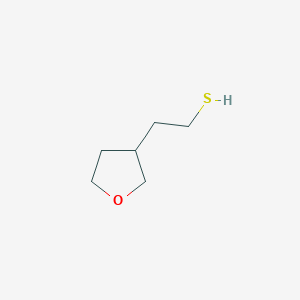

2-(Oxolan-3-yl)ethane-1-thiol

Description

2-(Oxolan-3-yl)ethane-1-thiol is a sulfur-containing organic compound characterized by a thiol (-SH) group attached to an ethane chain, which is further substituted at the 3-position of an oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₁₀OS, with a molecular weight of 130.21 g/mol. This compound is listed as a building block in synthetic chemistry catalogs, highlighting its utility in pharmaceutical and materials research .

Properties

Molecular Formula |

C6H12OS |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

2-(oxolan-3-yl)ethanethiol |

InChI |

InChI=1S/C6H12OS/c8-4-2-6-1-3-7-5-6/h6,8H,1-5H2 |

InChI Key |

JUVJNFGBKPTNGM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)ethane-1-thiol typically involves the reaction of oxolane derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with a thiol reagent under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(Oxolan-3-yl)ethane-1-thiol may involve large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Simpler thiol derivatives.

Substitution: Various substituted thiol compounds.

Scientific Research Applications

2-(Oxolan-3-yl)ethane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Ethane-1-thiol Derivatives

Ethane-1-thiol derivatives exhibit diverse properties based on substituent groups. Below is a detailed comparison of 2-(Oxolan-3-yl)ethane-1-thiol with five analogous compounds:

S-(1R,3R)-Chrysanthemoyl Phenylethane-1-thiol (Compound 5)

- Structure : Ethane-1-thiol backbone esterified with a chrysanthemoyl group and a phenyl substituent.

- Molecular Formula : C₁₉H₂₆O₂S.

- Molecular Weight : 318.48 g/mol.

- Synthesis : Synthesized via reaction of 2-phenylethanethiol with (1R,3R)-chrysanthemoyl imidazolide, yielding 87.7% after silica gel chromatography .

- Applications: Potential insecticidal activity due to the chrysanthemoyl moiety, a pyrethrin analog.

S-(1R,3R)-Chrysanthemoyl 2-(1H-Imidazol-1-yl)ethane-1-thiol (Compound 6)

- Structure : Ethane-1-thiol substituted with an imidazole group and chrysanthemoyl ester.

- Molecular Formula: Not explicitly stated (estimated C₁₇H₂₃N₂O₂S).

- Synthesis : Similar to Compound 5 but with 2-(1H-imidazol-1-yl)ethane-1-thiol. Lower yields (e.g., 32.8% for related Compound 4) suggest steric or electronic challenges during synthesis .

2-((3-(Geranyloxy)-3-oxopropyl)thio)-N,N-dimethylethan-1-aminium Chloride (Compound 3a)

- Structure: Ethane-1-thiol derivative with a geranyl ester and dimethylamino group.

- Molecular Formula: C₂₀H₃₄ClNO₃S.

- Molecular Weight : 412.00 g/mol.

- Synthesis: Prepared by refluxing terpenyl acrylates with 2-(dimethylamino)ethane-1-thiol hydrochloride, yielding pale yellow powders after recrystallization .

- Applications : Demonstrates antibacterial and antifungal activity, attributed to the geranyl group’s lipophilic nature .

2-(But-3-en-1-yloxy)ethane-1-thiol

- Structure : Ethane-1-thiol with a butenyloxy substituent.

- Molecular Formula : C₆H₁₀OS.

- Molecular Weight : 132.20 g/mol.

- Purity : ≥95%.

- Status : Discontinued commercial product, likely due to instability of the butenyloxy group or polymerization risks .

2-(1H-Indol-3-yl)ethane-1-thiol

- Structure : Ethane-1-thiol substituted with an indole group.

- Molecular Formula : C₁₀H₁₁NS.

- Molecular Weight : 177.27 g/mol.

Data Table: Structural and Functional Comparison

Key Observations and Trends

Substituent Effects on Synthesis :

- Bulky groups (e.g., phenyl in Compound 5) may stabilize intermediates, improving yields (87.7% vs. 32.8% for imidazole derivatives) .

- Reactive substituents (e.g., imidazole) can complicate purification due to side reactions.

Functional Group Impact on Applications :

- Geranyl esters (Compound 3a) enhance lipophilicity, aiding antimicrobial activity .

- Indole groups (Compound 2.5) target biological systems, aligning with medicinal chemistry applications .

Stability and Commercial Viability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.